molecular formula C4H5N3O B056497 1-Methyl-2-nitrosoimidazole CAS No. 116169-87-0

1-Methyl-2-nitrosoimidazole

Cat. No. B056497
M. Wt: 111.1 g/mol
InChI Key: DQGMASZUGMDEFA-UHFFFAOYSA-N
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Description

“1-Methyl-2-nitrosoimidazole” is a chemical compound with the molecular formula C4H5N3O . It has been studied for its cytotoxic and glutathione depleting capabilities .


Synthesis Analysis

The synthesis of “1-Methyl-2-nitrosoimidazole” involves several steps. The nitration reactions of 1-methylimidazole and its nitro derivatives with a mixture of 98% HNO3 and 15% SO3 in H2SO4 were reinvestigated . The highest unisolated yield of 1-methyl-2,4,5-trinitroimidazole was 2.4% .


Molecular Structure Analysis

The crystal structure of “1-Methyl-2-nitrosoimidazole” is monoclinic, P21/c (no. 14), with a = 4.0668 (13) Å, b = 11.198 (4) Å, c = 6.137 (2) Å, β = 97.033 (11)°, V = 277.40 (16) Å3, Z = 2 . The molecular structure is shown in the figure .


Chemical Reactions Analysis

The chemical reactions of “1-Methyl-2-nitrosoimidazole” involve nitration reactions of 1-methylimidazole and its nitro derivatives with a mixture of 98% HNO3 and 15% SO3 in H2SO4 . The nitro group at the C-2 position is a key substituent to promote oxidation of the imidazole ring .

Scientific Research Applications

  • INO, as a 2-electron reduction product of 1-methyl-2-nitroimidazole (INO2), shows significant cytotoxicity towards Chinese hamster ovary (CHO) cells and is mutagenic towards Salmonella typhimurium TA-100. It's notably more toxic than its parent compound under aerobic conditions (Noss et al., 1988).

  • INO demonstrates high toxicity in human colon cancer cells (HT-29), independent of oxygen levels. It depletes intracellular glutathione (GSH) and is more toxic at lower cell densities (Mulcahy et al., 1989).

  • The ability of INO to rapidly react with glutathione in CHO cells has been explored. The kinetics of GSH loss and oxidized GSH formation were assessed, suggesting strategies to modify the toxicity of 2-nitroimidazoles (Bérubé et al., 1992).

  • INO is involved in bacterial mutagenicity and cytotoxicity. Its derivatives exhibit considerable bactericidal properties under both aerobic and anaerobic conditions, suggesting a potential role as antibacterial agents (Ehlhardt et al., 1988).

  • In the context of cancer treatment, INO has been investigated as a radiosensitizer of hypoxic cells. However, its use was discontinued due to complications during clinical trials (Avagyan & Smith, 2013).

  • INO was used to study the reactivity of 2-nitrosoimidazoles with sulfhydryls in CHO cells, revealing that it reacts specifically with SH groups and depletes GSH and protein sulfhydryls in a concentration-dependent manner (Bérubé et al., 1991).

  • Exposure of HT-29 colon carcinoma cells to INO induced concentration-dependent DNA damage, suggesting that the nitroso intermediate might be an active or a proximate form of the ultimate DNA-reactive species responsible for DNA damage under reducing conditions (Gipp et al., 1991).

properties

IUPAC Name

1-methyl-2-nitrosoimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O/c1-7-3-2-5-4(7)6-8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQGMASZUGMDEFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60151305
Record name 1-Methyl-2-nitrosoimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60151305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-2-nitrosoimidazole

CAS RN

116169-87-0
Record name 1-Methyl-2-nitrosoimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116169870
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-2-nitrosoimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60151305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-METHYL-2-NITROSOIMIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FN48115PKU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
63
Citations
MB Noss, R Panicucci, RA McClelland… - Biochemical …, 1988 - Elsevier
Abstract 1-Methyl-2-nitrosoimidazole (INO), the 2-electron reduction product of 1-methyl-2-nitroimidazole (INO;), was prepared by electrochemical reduction of INO 2 to 2-hydroxylamino-…
Number of citations: 47 www.sciencedirect.com
MB Noss, R Panicucci, RA Mcclelland… - International Journal of …, 1989 - Elsevier
We tested 1-methyl-2-nitrosoimidazole (IN% the two electron reduction product of 1-methyl-2-nitroimidazole (INO 2 ) for its in vitro cytotoxicity and glutathione (GSH) depleting …
Number of citations: 28 www.sciencedirect.com
LR Bérubé, S Farah, RA McClelland… - Biochemical pharmacology, 1991 - Elsevier
… 1-Methyl-2-nitrosoimidazole (INO) was used as a model to study the reactivity of 2-nitrosoimidazoles with sulfhydryls. IN0 reacted within minutes with bovine serum albumin (BSA) in a …
Number of citations: 19 www.sciencedirect.com
LR Bérubé, S Farah, RA McClelland… - International Journal of …, 1992 - Elsevier
In addition to their ability to radiosensitize, nitroimidazoles are selectively toxic toward hypoxic cells. Reduction of the nitro group is required to observe cytotoxicity. One of the reduction …
Number of citations: 21 www.sciencedirect.com
JJ Gipp, RA McClelland, RT Mulcahy - Biochemical pharmacology, 1991 - Elsevier
Exposure of HT-29 colon carcinoma cells to 1-methyl-2-nitrosoimidazole (INO), a reductive metabolite of a model 2-nitroimidazole, induced concentration-dependent DNA damage …
Number of citations: 5 www.sciencedirect.com
CB Brezden, L Horn, RA McClelland… - Biochemical pharmacology, 1998 - Elsevier
The 2-nitroimidazoles have been used clinically to radiosensitize resistant hypoxic cells, but a dose-limiting peripheral neuropathy has restricted their therapeutic effectiveness. A model …
Number of citations: 23 www.sciencedirect.com
RT Mulcahy, JJ Gipp, GA Ublacker, R Panicucci… - Biochemical …, 1989 - Elsevier
The biological effects of 1-methyl-2-nitrosoimidazole (INO), the 2 electron reduction product of biologically active 1-methyl-2-nitroimidazole, were examined in HT-29 human colon …
Number of citations: 30 www.sciencedirect.com
CB Brezden, RA McClelland, AM Rauth - Biochemical pharmacology, 1994 - Elsevier
2-Nitroimidazoles were introduced into radiation therapy to test their ability to radiosensitize hypoxic cells in solid human tumours. In addition, they are selectively reduced in hypoxic …
Number of citations: 32 www.sciencedirect.com
CB Brezden, RA McClelland, AM Rauth - British journal of cancer, 1997 - nature.com
… Berubh LR, McClelland RA and Rauth AM (1991) Effect of 1-methyl-2nitrosoimidazole on intracellular thiols and calcium levels in Chinese hamster ovary cells. Biocheni Phaonrmocol …
Number of citations: 11 www.nature.com
JL Bolton, MR Peterson… - Canadian journal of …, 1988 - cdnsciencepub.com
… The uv-visible spectrum of 1-methyl-2-nitrosoimidazole in CH2Clz exhibited three peaks, with A,,… With 1 -methyl-2-nitrosoimidazole in CH2C12, however, the optical density at 700 nm is …
Number of citations: 9 cdnsciencepub.com

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